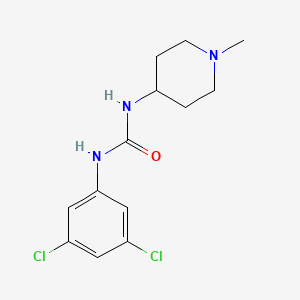
N-(3,5-dichlorophenyl)-N'-(1-methyl-4-piperidinyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dichlorophenyl)-N'-(1-methyl-4-piperidinyl)urea, also known as DCMU, is a herbicide that is widely used in scientific research to study the photosynthetic process of plants. DCMU is a potent inhibitor of photosystem II (PSII), which is responsible for the light-dependent reactions of photosynthesis.
Wirkmechanismus
N-(3,5-dichlorophenyl)-N'-(1-methyl-4-piperidinyl)urea inhibits the electron transport chain in PSII by binding to the D1 protein, which is a subunit of PSII. This binding prevents the transfer of electrons from PSII to the electron acceptor, plastoquinone. This inhibition leads to the accumulation of electrons in PSII, which leads to the production of ROS and the inhibition of photosynthesis.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects on plants. It inhibits the production of ATP and NADPH, which are essential for the light-independent reactions of photosynthesis. It also leads to the accumulation of ROS, which can cause oxidative stress and damage to cellular components. This compound also affects the expression of genes involved in photosynthesis and stress response.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,5-dichlorophenyl)-N'-(1-methyl-4-piperidinyl)urea is a potent and specific inhibitor of PSII, which makes it a valuable tool for studying the photosynthetic process of plants. It is also relatively stable and easy to handle. However, this compound has some limitations for lab experiments. It can be toxic to some plant species and can affect other cellular processes besides photosynthesis. It is also not effective in inhibiting PSII in some algae and cyanobacteria.
Zukünftige Richtungen
There are several future directions for research on N-(3,5-dichlorophenyl)-N'-(1-methyl-4-piperidinyl)urea. One area of research is to study the effects of this compound on the regulation of gene expression in plants. Another area is to study the effects of this compound on the antioxidant defense system of plants and its role in stress response. Additionally, there is a need to develop new inhibitors of PSII that can overcome the limitations of this compound and can be used in a wider range of plant species.
Synthesemethoden
N-(3,5-dichlorophenyl)-N'-(1-methyl-4-piperidinyl)urea can be synthesized by reacting 3,5-dichlorophenylisocyanate with 1-methyl-4-piperidone in the presence of a base such as potassium carbonate. The resulting product is purified by recrystallization and characterized by various spectroscopic techniques such as IR, NMR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dichlorophenyl)-N'-(1-methyl-4-piperidinyl)urea is widely used in scientific research to study the photosynthetic process of plants. It is used to inhibit the electron transport chain in PSII, which leads to the accumulation of electrons and the production of reactive oxygen species (ROS). This ROS production is used to study the antioxidant defense system of plants. This compound is also used to study the regulation of gene expression in plants under different environmental conditions.
Eigenschaften
IUPAC Name |
1-(3,5-dichlorophenyl)-3-(1-methylpiperidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2N3O/c1-18-4-2-11(3-5-18)16-13(19)17-12-7-9(14)6-10(15)8-12/h6-8,11H,2-5H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHFMMAPLZRJXML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorobenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide](/img/structure/B5322077.png)
![N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5322082.png)
![1-isopropyl-4-(3-methylphenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5322089.png)
![3-allyl-5-{2-[3-(4-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5322113.png)
![3-{[(2,4-difluorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5322120.png)
![8-[(2-hydroxyphenyl)acetyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5322121.png)
![4-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]phenol](/img/structure/B5322123.png)
![4-ethyl-5-methyl-2-[3-(4-pyridinyl)-1-azetidinyl]pyrimidine](/img/structure/B5322130.png)

![5-[(benzylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5322154.png)
![N'-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methyl}-N,N-dimethyl-1,2-ethanediamine dihydrochloride](/img/structure/B5322168.png)
![2-{[3-(4-ethoxyphenyl)acryloyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5322176.png)
![2-(2-amino-4,6-dimethylpyrimidin-5-yl)-N-[1-(3-fluoro-4-methoxyphenyl)ethyl]acetamide](/img/structure/B5322183.png)
